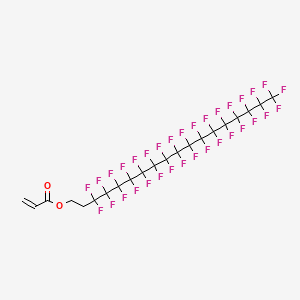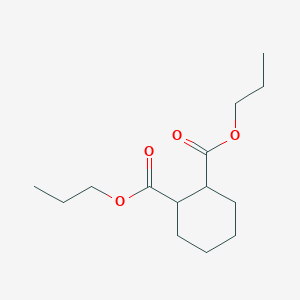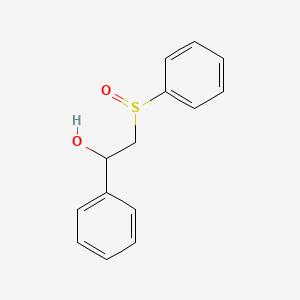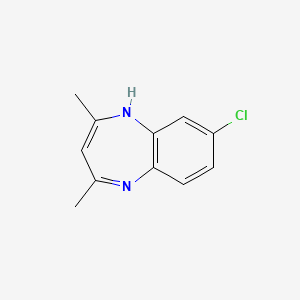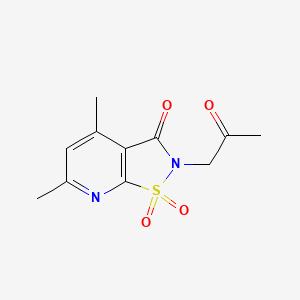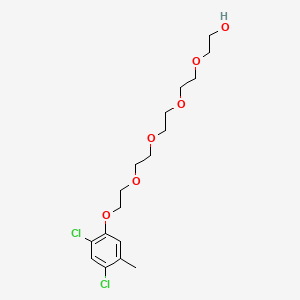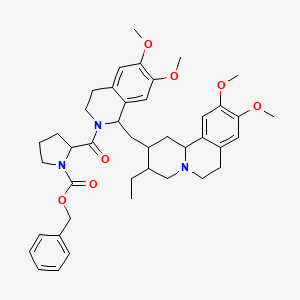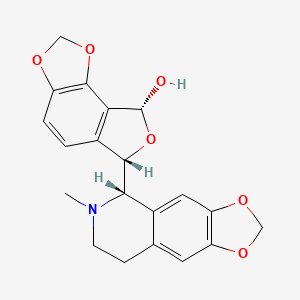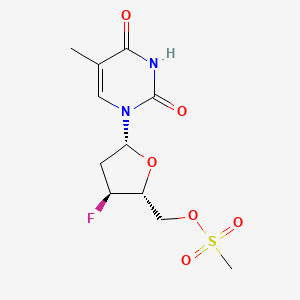
Thymidine, 3'-deoxy-3'-fluoro-, 5'-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a natural nucleoside found in DNA. The modification at the 3’ position with a fluorine atom and the addition of a methanesulfonate group at the 5’ position make this compound unique and useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate typically involves nucleophilic substitution reactions. One common method starts with 2,3’-anhydrothymidine, which undergoes nucleophilic attack by fluoride ions to introduce the fluorine atom at the 3’ position. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 160°C) for about 10 minutes. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonate group at the 5’ position .
Industrial Production Methods
In industrial settings, the synthesis is often automated to ensure high yield and purity. The process involves the use of remote-controlled synthesis modules that allow for precise control of reaction conditions. The overall radiochemical yield can be around 18.1 ± 5.4%, with specific activities of 100–220 GBq/μmol .
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The methanesulfonate group can be hydrolyzed under basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride ions in DMSO at elevated temperatures.
Hydrolysis: Sodium hydroxide (NaOH) at room temperature.
Major Products
Substitution: Depending on the nucleophile used, various substituted thymidine analogs can be formed.
Hydrolysis: The primary product is the corresponding alcohol.
科学研究应用
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate has several applications in scientific research:
Positron Emission Tomography (PET): It is used as a tracer to assess tumor proliferation activity in vivo.
Cancer Research: It helps in evaluating the efficacy of cancer treatments by monitoring changes in tumor cell proliferation.
作用机制
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate exerts its effects primarily through its incorporation into DNA. The compound is phosphorylated by thymidine kinase-1 (TK-1) and incorporated into the DNA of proliferating cells. This incorporation disrupts DNA synthesis and cell division, making it useful for imaging and therapeutic applications .
相似化合物的比较
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): A closely related compound used in PET imaging.
Alovudine: Another thymidine analog with antiviral properties.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is unique due to the presence of both the fluorine atom at the 3’ position and the methanesulfonate group at the 5’ position. This dual modification enhances its utility in imaging and therapeutic applications compared to other thymidine analogs .
属性
CAS 编号 |
51247-06-4 |
|---|---|
分子式 |
C11H15FN2O6S |
分子量 |
322.31 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H15FN2O6S/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,13,15,16)/t7-,8+,9+/m0/s1 |
InChI 键 |
KIEUYYVPJIIRHO-DJLDLDEBSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


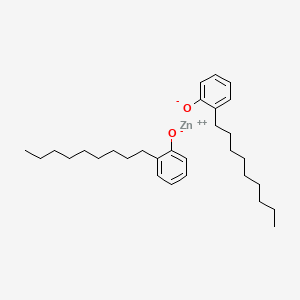
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
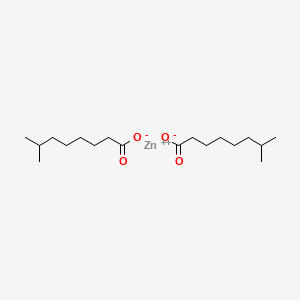
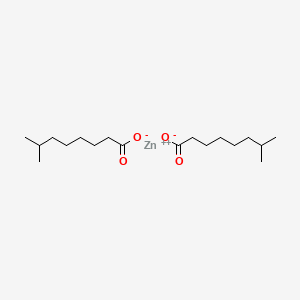
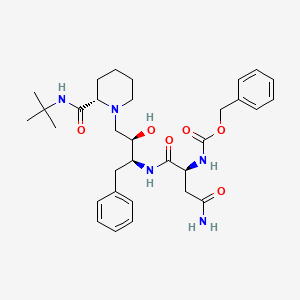
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
